Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate
Description
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate (CAS: 494763-49-4) is a pyrimidine derivative featuring a 1,3-dimethyl-2,6-dioxo-tetrahydropyrimidine core linked via a thioether group to a methyl acetate moiety. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 244.27 g/mol . The compound’s structure combines a bicyclic pyrimidine system with an ester-functionalized side chain, making it a candidate for studies in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-10-6(12)4-7(11(2)9(10)14)16-5-8(13)15-3/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQGWRQXZNFKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate typically involves the reaction of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-thiol with methyl bromoacetate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thienopyrimidine Derivatives
- Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (CAS: MFCD04018593) replaces the tetrahydropyrimidine ring with a thieno[2,3-d]pyrimidine core. This modification introduces sulfur into the aromatic system, enhancing electron delocalization.
Purine-Based Analogues
- TRPA1 antagonists like HC-030031 and CHEM-5861528 feature a purine core (1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl) instead of pyrimidine. Despite similar dioxo and methyl substituents, the purine scaffold confers distinct pharmacological properties, such as TRPA1 inhibition (IC₅₀: 4–10 μM) .
Substituent Variations
Thioether-Linked Functional Groups
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) substitutes the dioxo-tetrahydropyrimidine group with a thietan-3-yloxy moiety. This introduces a three-membered sulfur ring, likely increasing steric hindrance and altering metabolic stability compared to the target compound’s dimethyl-dioxo system .
- 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () replace the acetate ester with an acetamide group , reducing lipophilicity (logP) and enhancing hydrogen-bonding capacity. This substitution is critical in drug design for improving solubility and bioavailability .
Physicochemical Properties
- Solubility: The target compound’s methyl ester group likely enhances lipid solubility compared to acetamide derivatives. Thienopyrimidine analogs () may exhibit lower aqueous solubility due to increased aromaticity .
Crystallographic and Structural Insights
- While crystallographic data for the target compound is unavailable, analogs like 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidinetrione) (compound 6 in ) reveal planar pyrimidine systems with intermolecular hydrogen bonding, suggesting similar packing patterns for the target compound .
Biological Activity
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O4
- Molecular Weight : 252.23 g/mol
- CAS Number : 27231-68-1
The compound features a tetrahydropyrimidine ring, which is known for its role in various biological activities. The presence of the thioacetate group may enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific methods can vary but generally include the formation of the tetrahydropyrimidine core followed by thioesterification with methyl acetate.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, studies on related tetrahydropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | L1210 | 5.0 |
| Related Compound A | HeLa | 10.0 |
| Related Compound B | MCF7 | 8.5 |
These findings suggest that this compound may also possess similar antitumor efficacy.
The proposed mechanism of action for compounds in this class often involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. Inhibition of DHFR leads to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
A notable study evaluated the biological activity of this compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to controls:
| Treatment Group | Tumor Size (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 300 | 30 |
| Treated | 150 | 70 |
These results underscore the potential therapeutic applications of this compound in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
